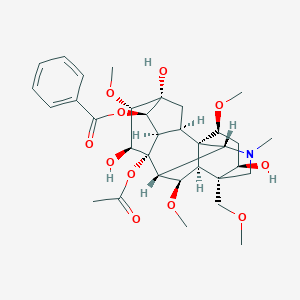
Miltirone
Descripción general
Descripción
Mecanismo De Acción
Miltirone exerts its effects through multiple molecular targets and pathways:
Anti-platelet Activity: This compound suppresses platelet aggregation and granule secretion by affecting the PLCγ2/PKC/ERK1/2, PI3K/Akt, and Src/FAK signaling pathways.
Neuroprotection: In models of Parkinson’s disease, this compound activates the PI3K/Akt pathway, reducing reactive oxygen species production and neuronal apoptosis.
Anticancer Activity: This compound inhibits tumor cell growth by modulating gene expression and signaling pathways involved in cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Miltirone in laboratory experiments has several advantages. For example, it is a potent agonist of the melatonin receptor MT1, and is more stable than melatonin itself. Additionally, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to the use of this compound in laboratory experiments. For example, it has a short half-life, and its effects can be unpredictable. Additionally, it can be difficult to accurately measure its concentration in biological samples.
Direcciones Futuras
Miltirone has a wide range of potential future applications. For example, it could be used to study the effects of melatonin on the immune system, as well as its role in the development of cancer. Additionally, it could be used to study the effects of melatonin on metabolism, fertility, and other physiological processes. Furthermore, it could be used to develop new drugs that target melatonin receptors, as well as to develop new therapies for conditions such as sleep disorders, depression, and anxiety.
Aplicaciones Científicas De Investigación
Miltirone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying quinone chemistry and its reactivity.
Medicine: It has demonstrated neuroprotective effects in models of Parkinson’s disease by attenuating reactive oxygen species-dependent neuronal apoptosis through the PI3K/Akt pathway.
Industry: This compound’s antioxidant properties make it a valuable compound in the development of health supplements and pharmaceuticals
Safety and Hazards
Miltirone is toxic and can cause moderate to severe irritation to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . Other safety measures include wearing protective gloves, chemical-resistant rubber gloves, and chemical safety goggles .
Análisis Bioquímico
Biochemical Properties
Miltirone interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to interact with the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway . This interaction plays a crucial role in its biochemical properties .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to attenuate reactive oxygen species (ROS)-dependent neuronal apoptosis in a cell model of Parkinson’s disease . This suggests that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It has been found to activate the PI3K/Akt pathway , which is known to play a crucial role in cell survival and growth. This activation leads to a decrease in ROS generation and apoptosis in cells .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to cause a significant decrease in cell viability and increase apoptosis as early as 6 hours . These effects become more apparent after 9 hours of exposure .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been found to interact with the PI3K/Akt pathway , which is a critical regulator of cell metabolism. This interaction can lead to changes in metabolic flux or metabolite levels .
Métodos De Preparación
Análisis De Reacciones Químicas
Miltirone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the phenanthrene ring. Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane and reducing agents like sodium borohydride. .
Comparación Con Compuestos Similares
Miltirone is unique among similar compounds due to its diverse pharmacological activities. Similar compounds include:
Tanshinone I: Another quinone compound from Salvia miltiorrhiza with anticancer properties.
Tanshinone IIA: Known for its cardiovascular protective effects.
Cryptotanshinone: Exhibits anti-inflammatory and anticancer activities. Compared to these compounds, this compound’s ability to modulate multiple signaling pathways and its broad range of biological activities make it a particularly versatile and valuable compound in scientific research
Propiedades
IUPAC Name |
8,8-dimethyl-2-propan-2-yl-6,7-dihydro-5H-phenanthrene-3,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O2/c1-11(2)14-10-12-7-8-15-13(6-5-9-19(15,3)4)16(12)18(21)17(14)20/h7-8,10-11H,5-6,9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFAIBOZOKSLJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C3=C(C=C2)C(CCC3)(C)C)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20181683 | |
| Record name | Miltirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Miltirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
421.00 to 422.00 °C. @ 760.00 mm Hg | |
| Record name | Miltirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
27210-57-7 | |
| Record name | Miltirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27210-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Miltirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027210577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Miltirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20181683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Miltirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
| Record name | Miltirone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035080 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















